2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride
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Overview
Description
2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride typically involves the reaction of 2-chloropyridine-4-carboxylic acid with isopropanol in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions often include refluxing the mixture and using a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol.
Scientific Research Applications
2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxypropan-2-yl)isonicotinic acid: Similar structure but without the hydrochloride salt.
4-Hydroxypyridine-2-carboxylic acid: Similar functional groups but different substitution pattern on the pyridine ring.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains two pyridine rings and carboxylic acid groups.
Uniqueness
2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid groups
Properties
CAS No. |
2680531-63-7 |
---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
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